(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(thiophen-2-yl)methanone
Description
The compound "(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(thiophen-2-yl)methanone" is a hybrid heterocyclic molecule featuring a pyrrolidine scaffold substituted with a benzoimidazole moiety and a thiophene-linked methanone group. Benzoimidazole derivatives are well-documented for their pharmacological versatility, including antitumor, antimicrobial, and antiviral activities .
Properties
IUPAC Name |
[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c20-16(15-6-3-9-21-15)18-8-7-12(10-18)19-11-17-13-4-1-2-5-14(13)19/h1-6,9,11-12H,7-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAOCDOJPVZBCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(thiophen-2-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole core, followed by the introduction of the pyrrolidine ring and the thiophene group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Biological Activity
(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(thiophen-2-yl)methanone is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and case studies.
Structural Overview
The compound features a benzo[d]imidazole moiety linked to a pyrrolidine ring and a thiophene substituent. This unique structure allows for various interactions within biological systems, making it a candidate for therapeutic applications.
Anticancer Activity
Numerous studies have demonstrated that benzo[d]imidazole derivatives exhibit promising anticancer properties. The mechanism often involves the inhibition of tumor growth through various pathways, including apoptosis induction and cell cycle arrest.
Table 1: Summary of Anticancer Studies on Benzimidazole Derivatives
The compound has been shown to inhibit the proliferation of cancer cells effectively, with IC50 values indicating significant potency against various cancer types.
Antimicrobial Activity
The antimicrobial properties of benzimidazole derivatives have been extensively studied. The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | < 1 µg/mL |
| Escherichia coli | 5 µg/mL |
| Candida albicans | 3 µg/mL |
Studies have reported that the compound exhibits strong antibacterial activity, particularly against Staphylococcus aureus, including methicillin-resistant strains (MRSA) .
Anti-inflammatory Activity
Research has indicated that certain derivatives of benzimidazoles possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of immune responses.
Case Study: Inhibition of TNF-alpha Production
A study evaluated the anti-inflammatory effects of a benzimidazole derivative in vitro, showing a significant reduction in TNF-alpha production in macrophages treated with the compound. This suggests potential for therapeutic applications in inflammatory diseases.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets such as kinases and receptors involved in cell signaling pathways. These interactions can modulate enzymatic activities and influence cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their properties:
Key Comparative Insights
Structural Flexibility vs. Activity: The pyrrolidine core in the target compound offers greater conformational flexibility compared to rigid pyrrolidinone derivatives (e.g., Patel et al.'s thiazole-naphthalene hybrids) . This flexibility may enhance binding to dynamic enzyme pockets but could reduce selectivity. Replacement of thiophene with thiazole (as in Patel’s compounds) introduces additional hydrogen-bonding capacity, improving antibacterial efficacy (MIC: 12.5 µg/mL) .
In contrast, benzylidene-amino-phenyl methanones (Rajasekaran et al. ) exhibit antioxidant activity via radical scavenging, influenced by substituent electronegativity. Nitro/amino groups in AS2-13/AS2-14 alter solubility in DMSO/DMF, critical for drug formulation. The target compound’s thiophene may similarly enhance lipophilicity, favoring membrane penetration.
Synthetic Complexity :
- The target compound’s synthesis likely parallels methods for benzoimidazole-pyrrolidine hybrids, such as cyclization of succinic anhydride derivatives () or coupling reactions (). In contrast, triazole-thiazole hybrids () require click chemistry, increasing synthetic steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
